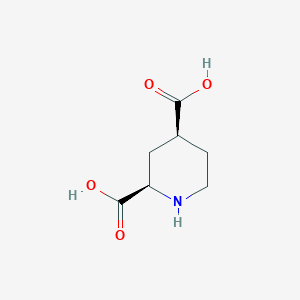

2,4-cis-Piperidine-2,4-dicarboxylic acid

Beschreibung

BenchChem offers high-quality 2,4-cis-Piperidine-2,4-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-cis-Piperidine-2,4-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H11NO4 |

|---|---|

Molekulargewicht |

173.17 g/mol |

IUPAC-Name |

(2R,4S)-piperidine-2,4-dicarboxylic acid |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m0/s1 |

InChI-Schlüssel |

WXUOEIRUBILDKO-CRCLSJGQSA-N |

Isomerische SMILES |

C1CN[C@H](C[C@H]1C(=O)O)C(=O)O |

Kanonische SMILES |

C1CNC(CC1C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis of 2,4-cis-Piperidine-2,4-dicarboxylic Acid: A Technical Guide for Stereoselective Methodologies

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, scalable self-validating protocols, and stereochemical control.

Executive Summary & Strategic Rationale

2,4-cis-Piperidine-2,4-dicarboxylic acid (CAS: 84211-45-0) is a highly valuable, conformationally restricted heterocyclic amino acid. Widely utilized in medicinal chemistry as a rigidified glutamate analogue, it serves as a critical building block for probing NMDA receptor pharmacology and developing glutamatergic therapeutics ().

The primary synthetic challenge lies in the strict stereochemical control required to establish the cis-relationship between the C2 and C4 carboxylic acid moieties. As a Senior Application Scientist, I approach this synthesis not merely as a sequence of reagent additions, but as a system of thermodynamic and kinetic controls. To achieve the cis-configuration, two primary paradigms exist:

-

De Novo Asymmetric Synthesis: Utilizing chiral auxiliaries and base-controlled diastereodivergent homologation (e.g., Wadsworth-Emmons reactions) to build the ring from acyclic precursors. While this yields enantiopure products, it is multi-step and difficult to scale ().

-

Catalytic Hydrogenation (The Industrial Standard): The direct reduction of the aromatic precursor, pyridine-2,4-dicarboxylic acid (lutidinic acid). By leveraging heterogeneous catalysis, we force a syn-addition of hydrogen across the planar aromatic ring, kinetically trapping the product in the desired cis-configuration.

This whitepaper details the scalable catalytic hydrogenation route, engineered as a self-validating system to guarantee high diastereomeric excess (de) and operational reliability.

Mechanistic Causality: The Syn-Addition Pathway

Why does catalytic hydrogenation favor the cis-isomer? The causality is rooted in surface chemistry.

When pyridine-2,4-dicarboxylic acid is introduced to a platinum dioxide (

The Catalyst Poisoning Dilemma: A known failure mode in pyridine reduction is the poisoning of the

Mechanistic workflow for stereoselective syn-hydrogenation of pyridine-2,4-dicarboxylic acid.

Quantitative Comparison of Synthetic Strategies

To aid in route selection, the following table summarizes the operational metrics contrasting the two primary synthetic philosophies.

| Parameter | Catalytic Hydrogenation | Asymmetric Homologation |

| Precursor | Pyridine-2,4-dicarboxylic acid | Chiral 2-alkyl-4-piperidone |

| Key Reagents | Chiral auxiliary, | |

| Stereoselectivity | >95% cis (Racemic mixture) | Enantiopure (e.g., 2S,4R) |

| Overall Yield | 85 – 92% | 40 – 50% |

| Scalability | Kilogram (Industrial) | Gram (Bench-scale) |

| Primary Application | Bulk building block synthesis | SAR studies, targeted discovery |

Self-Validating Experimental Protocol: Stereoselective Hydrogenation

The following protocol is designed as a closed-loop, self-validating workflow. By monitoring specific in-process controls (IPCs), the operator can verify the integrity of the reaction in real-time without waiting for post-reaction LC-MS analysis.

Reagents & Equipment

-

Substrate: Pyridine-2,4-dicarboxylic acid (1.0 eq, 100 g, 0.60 mol)

-

Catalyst: Platinum dioxide (

, Adams' catalyst) (0.05 eq, 6.8 g) -

Solvent: Glacial acetic acid (1.0 L)

-

Equipment: 2 L Hastelloy or glass-lined Parr autoclave with mass flow controller.

Step-by-Step Methodology

Step 1: Catalyst Pre-activation & Substrate Loading

-

Charge the Parr autoclave with 1.0 L of glacial acetic acid.

-

Add 6.8 g of

. -

Validation Checkpoint 1 (Visual): Purge the vessel with

(3 cycles of 20 psi). Stir for 15 minutes. The brown -

Carefully add 100 g of pyridine-2,4-dicarboxylic acid to the activated suspension.

Step 2: Pressurization and Reaction

-

Seal the autoclave and purge with

(3x), followed by -

Pressurize the vessel to 50 psi with

and initiate vigorous stirring (800 rpm) at 25 °C. -

Validation Checkpoint 2 (Stoichiometric): Monitor the mass flow controller. The theoretical hydrogen uptake for complete reduction of the aromatic ring is exactly 3.0 molar equivalents (1.80 mol

). The reaction is deemed complete only when the uptake plateaus at exactly this value (typically 12-18 hours). Premature cessation indicates catalyst poisoning.

Step 3: Workup and Isoelectric Isolation

-

Vent the

gas and purge the vessel with -

Filter the black catalyst over a pad of Celite under an inert atmosphere (Caution: Pyrophoric

!). -

Concentrate the acetic acid filtrate in vacuo to yield a viscous oil (the acetate salt of the product).

-

Dissolve the oil in 300 mL of deionized water.

-

Validation Checkpoint 3 (Thermodynamic Precipitation): Insert a calibrated pH meter. Slowly add 2M

until the pH reaches exactly 3.2 (the isoelectric point of the zwitterion). The cis-piperidine-2,4-dicarboxylic acid will crash out as a dense white precipitate. -

Filter, wash with cold water and acetone, and dry under vacuum at 50 °C.

Analytical Characterization (E-E-A-T Focus)

To definitively validate the success of the protocol and the cis-stereochemistry,

The Causality of the NMR Profile: In the cis-isomer, the piperidine ring adopts a chair conformation where both bulky carboxylic acid groups occupy equatorial positions to minimize 1,3-diaxial steric repulsion. Consequently, the protons attached to C2 and C4 are forced into axial positions.

-

Look at the C3 methylene protons. One is axial, one is equatorial.

-

The C3 axial proton will couple with the C2 axial proton and the C4 axial proton.

-

Validation Checkpoint 4: Because axial-axial dihedral angles are ~180°, the Karplus equation dictates a large coupling constant. You must observe a large trans-diaxial coupling (

Hz) for the C3 axial proton (appearing as a distinct pseudo-quartet or ddd). -

If the product were the trans-isomer, one of the carboxylic acids would be forced axial, pushing its geminal proton equatorial, thereby destroying the large

coupling profile.

References

-

Etayo, P., Badorrey, R., Díaz-de-Villegas, M. D., & Gálvez, J. A. (2008). Asymmetric Homologation of Ketones. A New Entry to Orthogonally Protected (2R,4R)-Piperidine-2,4-dicarboxylic Acid. Journal of Organic Chemistry, 73(21), 8594–8597.[Link]

- U.S. Patent No. 4,064,254. (1977). Substituted piperidines therapeutic process and compositions.

Biological Activity of Substituted Piperidine Dicarboxylic Acids

This guide details the biological activity, pharmacological mechanisms, and experimental applications of substituted piperidine dicarboxylic acids (PDCs). It is designed for researchers investigating glutamatergic signaling, neurotoxicity, and drug design.[1]

Executive Summary: The Rigid Glutamate Pharmacophore

Substituted piperidine dicarboxylic acids (PDCs) are cyclic analogs of L-glutamate and L-aspartate. Their biological significance lies in their ability to conformationally restrict the flexible glutamate carbon chain into a fixed piperidine ring.[1]

By locking the

-

Ionotropic Receptors (iGluRs): Targeted primarily by 2,3-PDC (Antagonist/Partial Agonist).[1]

-

Transporters (EAATs): Targeted primarily by 2,4-PDC (Competitive Substrate/Inhibitor).[1][2][3]

-

Metabolic Enzymes & Scaffolds: Associated with 2,6-PDC (Metal chelation, alkaloid synthesis).[1]

Structural Activity Relationship (SAR)

The biological activity of PDCs is dictated by the positional isomerism of the two carboxylic acid groups relative to the nitrogen.

The Conformational Map

Glutamate exists in multiple rotamers in solution.[1] PDCs freeze these rotamers:

-

2,3-PDC: Mimics the folded conformation of glutamate, favoring receptor binding sites (NMDA/AMPA).[1]

-

2,4-PDC: Mimics the extended conformation of glutamate, favoring the elongated binding pocket of Excitatory Amino Acid Transporters (EAATs).

Caption: SAR divergence of piperidine dicarboxylic acids based on ring substitution patterns.

Detailed Pharmacology by Substitution

Piperidine-2,3-Dicarboxylic Acid (2,3-PDC)[1]

-

Primary Target: NMDA, AMPA, and Kainate Receptors.[1]

-

Mechanism:

-

cis-2,3-PDC: Acts as a non-selective antagonist at NMDA, AMPA, and Kainate receptors.[1] However, in specific preparations (e.g., rat cerebellum), it can act as a partial agonist at the NMDA receptor, stimulating cGMP formation.[1][4]

-

N-Substituted Variants: Adding bulky hydrophobic groups (e.g., phenanthrenyl) to the nitrogen creates highly selective antagonists for GluN2C/GluN2D subunits, which are critical for probing specific neural circuits without blocking global NMDA transmission.[1]

-

-

Utility: Used to suppress general excitatory synaptic transmission in electrophysiological slice preparations.[1]

Piperidine-2,4-Dicarboxylic Acid (2,4-PDC)[1]

-

Primary Target: Excitatory Amino Acid Transporters (EAAT1–4).[1]

-

Mechanism:

-

L-trans-2,4-PDC is the most biologically active isomer.[1]

-

It is a transportable substrate inhibitor .[1] Unlike blockers (e.g., TBOA) that simply clog the pore, 2,4-PDC is translocated into the cell.

-

Heteroexchange: Its transport triggers the reverse transport (efflux) of intracellular glutamate.[1] This leads to an increase in extracellular glutamate, often causing excitotoxicity in experimental models.[1]

-

-

Utility: The "Gold Standard" tool for characterizing glutamate uptake.[1] It distinguishes between transport (which it undergoes) and binding (which non-transportable blockers do).[1]

Piperidine-2,6-Dicarboxylic Acid (2,6-PDC)[1]

-

Primary Target: Metabolic Enzymes / Chemical Scaffolding.[1]

-

Mechanism:

-

Lacks the specific distance geometry required to bridge the agonist binding sites of iGluRs or EAATs effectively compared to the 2,3 and 2,4 isomers.

-

Often serves as a core scaffold for the synthesis of alkaloids (e.g., solenopsin analogs) or as a ligand in coordination chemistry due to its ability to chelate metals (similar to its pyridine analog, dipicolinic acid).

-

Data Summary: Comparative Activity

| Compound | Stereochemistry | Primary Target | Action | Key Application |

| 2,3-PDC | cis (racemic) | NMDA / AMPA | Antagonist / Partial Agonist | Blocking synaptic transmission; NMDA subunit profiling. |

| 2,4-PDC | L-trans | EAAT1, EAAT2, EAAT3 | Substrate Inhibitor | Inducing glutamate efflux; measuring uptake kinetics.[1][3] |

| 2,4-PDC | 4-Methyl-L-trans | EAATs | Non-substrate Inhibitor | Blocking uptake without triggering heteroexchange. |

| 2,6-PDC | cis/trans | Enzymes / Metals | Ligand / Scaffold | Synthesis intermediate; metal chelation studies.[1] |

Experimental Protocols

Protocol A: Synthesis of L-trans-2,4-PDC (Conceptual Route)

Note: Direct synthesis of specific chiral PDCs is complex. The most robust laboratory route often involves the reduction of the corresponding pyridine or enzymatic resolution.

Method: Catalytic Hydrogenation of Pyridine-2,4-Dicarboxylic Acid (Lutidinic Acid).[1]

-

Starting Material: Dissolve pyridine-2,4-dicarboxylic acid in water/acetic acid.

-

Catalyst: Add Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂).[1]

-

Hydrogenation: Pressurize with H₂ (40–60 psi) and stir at room temperature for 24–48 hours.

-

Purification: Filter catalyst. The product is a mixture of cis and trans isomers.[1][5]

-

Resolution: Separate isomers using ion-exchange chromatography (Dowex 50W) eluting with dilute HCl. The trans isomer typically elutes after the cis isomer due to differential pKa values.[1]

-

Crystallization: Recrystallize from ethanol/water to obtain high-purity crystals.

Protocol B: [³H]-D-Aspartate Uptake Assay (Using L-trans-2,4-PDC)

Objective: To measure the potency of a test compound in inhibiting glutamate transport, using L-trans-2,4-PDC as a positive control.

Reagents:

-

Buffer: Krebs-Ringer-HEPES (KRH): 120mM NaCl, 4.7mM KCl, 2.2mM CaCl₂, 1.2mM MgSO₄, 1.2mM KH₂PO₄, 10mM HEPES, 5mM Tris, pH 7.4.[1]

-

Radioligand: [³H]-D-Aspartate (non-metabolizable glutamate analog).[1]

-

Control Inhibitor: L-trans-2,4-PDC (100 µM stock).[1]

-

Cells: HEK293 cells stably expressing EAAT1 or EAAT2 (or fresh rat brain synaptosomes).[1]

Workflow:

-

Preparation: Wash cells/synaptosomes 2x with warm KRH buffer.

-

Pre-incubation: Incubate cells (200 µL aliquots) for 10 min at 37°C.

-

Inhibitor Addition: Add L-trans-2,4-PDC (10–300 µM final) to "Control" wells. Add test compounds to "Experimental" wells.

-

Uptake Initiation: Add [³H]-D-Aspartate (50 nM final concentration + 10 µM unlabeled D-Aspartate) to all wells.

-

Incubation: Incubate for exactly 5 minutes at 37°C (linear phase of uptake).

-

Termination: Rapidly place plates on ice and wash 3x with ice-cold KRH buffer to stop transport.

-

Lysis & Counting: Lyse cells with 0.1N NaOH. Add scintillation fluid and count radioactivity (CPM).[1]

Caption: Workflow for validating glutamate transporter activity using L-trans-2,4-PDC inhibition.

Mechanism of Action: Heteroexchange

A critical concept for researchers using 2,4-PDC is heteroexchange.[1] Unlike TBOA (which blocks the door), 2,4-PDC enters the cell. To maintain electrochemical balance, the transporter often counter-transports intracellular glutamate.[1]

Implication: If you treat neurons with 2,4-PDC, you are not just stopping uptake; you are actively pumping glutamate out of the astrocytes/neurons into the synapse, potentially causing excitotoxicity.

Caption: The heteroexchange mechanism where 2,4-PDC influx drives Glutamate efflux.

References

-

Watkins, J. C., & Evans, R. H. (1981).[1] Excitatory amino acid transmitters.[1][2][6][7] Annual Review of Pharmacology and Toxicology, 21(1), 165-204.[1] Link

-

Bridges, R. J., et al. (1991).[1] Conformationally defined neurotransmitter analogues: Selective inhibition of glutamate uptake by one of four isomers of 2,4-methanoglutamic acid.[1] Journal of Medicinal Chemistry, 34(11), 3176-3187.[1] Link

-

Koch, H. P., et al. (2002).[1] Methylation of L-trans-2,4-pyrrolidine dicarboxylate converts the glutamate transport inhibitor from a substrate to a non-substrate inhibitor.[1] Bioorganic & Medicinal Chemistry, 10(11), 3509-3515.[1] Link

-

Volterra, A., et al. (1996).[1] The competitive transport inhibitor L-trans-pyrrolidine-2,4-dicarboxylate triggers excitotoxicity in rat cortical neuron-astrocyte co-cultures via glutamate release rather than uptake inhibition. European Journal of Neuroscience, 8(9), 2019-2028.[1] Link

-

Fagg, G. E., et al. (1983).[1] Piperidine-2,3-dicarboxylic acid: A partial agonist at the N-methyl-D-aspartate receptor. European Journal of Pharmacology, 90(2-3), 289-290.[1] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. rndsystems.com [rndsystems.com]

- 3. L-trans-2,4-PDC | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]

- 4. 2,3 cis-Piperidine dicarboxylic acid (cis PDA), Ionotropic receptor antagonist (CAS 17079-18-4) | Abcam [abcam.com]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. Selfotel - Wikipedia [en.wikipedia.org]

- 7. Computational Drug Design Applied to the Study of Metabotropic Glutamate Receptors [mdpi.com]

Mechanistic Causality: The Thermodynamics of the Piperidine Ring

An in-depth technical analysis of piperidine conformations requires a rigorous understanding of molecular geometry, thermodynamics, and spectroscopic validation. As the most prevalent nitrogenous heterocycle in FDA-approved pharmaceuticals, the piperidine ring is a "privileged scaffold." However, its three-dimensional presentation—dictated by its conformational equilibrium—determines its pharmacological efficacy, receptor binding affinity, and pharmacokinetic profile.

This whitepaper provides a comprehensive guide to the conformational analysis of cis-disubstituted piperidines, integrating thermodynamic principles, self-validating experimental protocols, and computational workflows.

Unlike flat aromatic rings, saturated piperidines exist predominantly in a chair conformation to minimize torsional strain (Pitzer strain) and angle strain (Baeyer strain). The introduction of substituents onto this ring creates a dynamic equilibrium between multiple chair conformers. The position of this equilibrium is governed by two primary factors: Nitrogen Inversion and Steric Strain (A-values) .

The Role of A-Values and 1,3-Diaxial Interactions

The preference for a substituent to occupy the equatorial over the axial position is quantified by its A-value, representing the Gibbs free energy difference (

To minimize this enthalpy penalty, bulky substituents overwhelmingly favor the equatorial plane, projecting outward from the ring's steric bulk.

Table 1: Comparative A-Values for Common Piperidine/Cyclohexane Substituents

| Substituent | A-Value ( | Conformational Preference |

| Hydroxyl (-OH) | 0.9 - 1.0 | Weakly Equatorial |

| Methyl (-CH₃) | 1.7 - 1.8 | Moderately Equatorial |

| Ethyl (-CH₂CH₃) | 1.8 | Moderately Equatorial |

| Isopropyl (-CH(CH₃)₂) | 2.1 | Strongly Equatorial |

| Phenyl (-C₆H₅) | 2.8 - 3.0 | Strongly Equatorial |

| tert-Butyl (-C(CH₃)₃) | 4.7 - 4.9 | "Conformational Lock" (Strictly Equatorial) |

Nitrogen Inversion Dynamics

Unlike carbon, the amine nitrogen in piperidine possesses a lone pair that can rapidly invert at room temperature (barrier

Conformational Topologies of cis-Disubstituted Piperidines

The relative stereochemistry (cis vs. trans) strictly dictates the available axial/equatorial combinations during a chair flip. For cis-disubstituted piperidines, the substituents are on the same face of the ring (e.g., both "up" or both "down").

cis-1,2-Disubstituted Piperidines

In a cis-1,2 relationship, the geometry dictates that one substituent must be axial and the other equatorial (a,e

cis-1,3-Disubstituted Piperidines

The cis-1,3 geometry is unique. If both groups point "up," they must either both be equatorial (e,e) or both be axial (a,a) . Because the (a,a) conformer forces two substituents into a direct, highly destabilizing 1,3-diaxial clash, the (e,e) conformer is overwhelmingly favored [3]. This makes cis-1,3-disubstituted piperidines highly conformationally stable, often acting as rigid scaffolds in drug design.

Caption: Thermodynamic equilibrium logic for cis-1,3-disubstituted piperidine conformers.

cis-1,4-Disubstituted Piperidines

Similar to the 1,2-isomer, a cis-1,4 configuration forces an axial-equatorial relationship (a,e

Experimental Elucidation: Self-Validating NMR Protocols

To confidently assign the conformation of a cis-disubstituted piperidine, researchers must employ a self-validating system combining

The Karplus Relationship in Piperidines

The magnitude of the three-bond vicinal coupling constant (

Table 2: Expected

| Proton Relationship | Dihedral Angle | Expected | Structural Implication |

| Axial - Axial | ~180° (Anti-periplanar) | 10 - 13 Hz | Confirms rigid chair; both protons are axial. |

| Axial - Equatorial | ~60° (Gauche) | 2 - 5 Hz | One proton is equatorial. |

| Equatorial - Equatorial | ~60° (Gauche) | 2 - 4 Hz | Both protons are equatorial. |

Protocol 1: Low-Temperature NMR Elucidation

Objective: To freeze conformational exchange and extract definitive geometric data.

-

Sample Preparation: Dissolve 10-15 mg of the purified piperidine in an anhydrous, aprotic deuterated solvent (e.g., CDCl₃ or Toluene-

) to prevent intermolecular hydrogen bonding from biasing the conformation. -

Variable Temperature (VT) Calibration: Cool the NMR probe to -78 °C (195 K). This thermal reduction drops the available kinetic energy below the activation barrier for nitrogen inversion and chair-chair interconversion[2].

-

1D

H and Decoupling: Acquire a high-resolution -

2D NOESY/ROESY Acquisition: Run a phase-sensitive NOESY experiment with a mixing time of 300-500 ms.

-

Data Cross-Validation: Look for cross-peaks between protons at the 1, 3, and 5 positions. Causality Check: A strong NOE between protons at C3 and C5 indicates they are both axial (syn-diaxial relationship), validating the spatial geometry independently of the

-values[5].

Computational Validation: DFT & Molecular Mechanics

Experimental data should always be cross-examined against in silico models. Density Functional Theory (DFT) provides the energetic quantification required to justify the observed NMR populations.

Protocol 2: Computational Workflow for Conformer Energy

-

Conformational Search: Use Molecular Mechanics (e.g., OPLS4 or MMFF94) to generate all possible chair, boat, and twist-boat conformers.

-

Geometry Optimization: Submit the lowest energy conformers to Quantum Mechanical optimization using DFT (e.g., B3LYP/6-311++G(d,p) level of theory)[5]. Include an implicit solvent model (PCM) matching the NMR solvent.

-

Frequency Calculation: Confirm the optimized structures are true minima (no imaginary frequencies) and extract the Gibbs free energy (

). -

Boltzmann Distribution: Calculate the theoretical population ratio of the conformers at 298 K and 195 K. Compare these theoretical ratios to the integration ratios of the major/minor peaks in the VT-NMR spectrum.

Caption: Self-validating experimental and computational workflow for conformer assignment.

Conclusion

The conformational analysis of cis-disubstituted piperidines is not a mere academic exercise; it is a fundamental requirement for rational drug design. By understanding the thermodynamic causality of A-values and 1,3-diaxial interactions, and by employing a rigorous, self-validating matrix of VT-NMR coupling constants, NOE spatial correlations, and DFT energetic calculations, researchers can definitively map the 3D space occupied by these privileged pharmacophores.

References

-

The Effect of Neighboring 1- and 2-Adamantyl Group Substitution on the Conformations and Stereodynamics of N-Methylpiperidine. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

-

Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available at:[Link]

-

Solvent dependence of the protonation shifts of saturated amines. ResearchGate. Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 2,4-cis-Piperidine-2,4-Dicarboxylic Acid as a Glutamate Receptor Ligand

Introduction & Pharmacological Grounding

In the study of central nervous system (CNS) excitatory signaling, conformationally restricted analogues of glutamate are indispensable tools for mapping receptor pharmacophores. While the trans-isomer of 2,4-piperidine dicarboxylic acid (L-trans-2,4-PDC) is universally recognized as a potent, competitive inhibitor of Excitatory Amino Acid Transporters (EAATs) 1, its stereoisomer 2,4-cis-piperidine-2,4-dicarboxylic acid (cis-2,4-PDC) exhibits a markedly different pharmacological profile.

cis-2,4-PDC demonstrates weak affinity for EAATs (

Causality in Experimental Design

Why select cis-2,4-PDC over other glutamate analogues? The spatial orientation of the carboxyl groups in the cis configuration sterically hinders its fit into the EAAT binding pocket, shifting its affinity toward the NMDA receptor binding cleft. This allows researchers to probe NMDA receptor-mediated excitability without the profound confounding variable of complete glutamate transporter blockade (and subsequent uncontrolled synaptic glutamate pooling) seen with trans-2,4-PDC.

Quantitative Data Presentation

To contextualize cis-2,4-PDC, it is critical to compare its binding kinetics and phenotypic outputs against other piperidine dicarboxylic acid isomers.

Table 1: Comparative Pharmacology of Piperidine Dicarboxylic Acid Isomers

| Compound | Primary Target | EAAT Inhibition ( | NMDA Receptor Activity | In Vivo Phenotype (DBA/2 Mice) |

| cis-2,3-PDC | NMDA Receptor | > 500 µM | Antagonist | Anticonvulsant 2 |

| trans-2,3-PDC | NMDA Receptor | > 500 µM | Agonist | Proconvulsant 2 |

| cis-2,4-PDC | NMDA Receptor | ~ 66 µM | Partial Agonist/Antagonist | Mixed (Anticonvulsant / Myoclonus) 1, [[2]]() |

| trans-2,4-PDC | EAATs (1-3) | 1.5 µM | Weak / None | Excitotoxic (via Glutamate buildup) 1 |

Mechanistic Visualization

The following diagram illustrates the pharmacological signaling pathway of cis-2,4-PDC and the logical workflow for experimental validation.

Figure 1: Pharmacological signaling pathway and validation workflow for cis-2,4-PDC.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include necessary controls to prove that the observed effects of cis-2,4-PDC are mediated by NMDA receptors rather than off-target EAAT inhibition.

Protocol A: In Vivo Assessment of NMDA-Mediated Seizure Modulation

cis-2,4-PDC is highly polar and does not readily cross the blood-brain barrier. Therefore, intracerebroventricular (i.c.v.) administration is required to achieve precise molar concentrations at the receptor site 2.

Materials:

-

DBA/2 mice (15–20g, genetically susceptible to audiogenic seizures).

-

cis-2,4-piperidine-2,4-dicarboxylic acid (dissolved in sterile artificial cerebrospinal fluid, aCSF).

-

2-amino-7-phosphonoheptanoic acid (AP7) (Selective NMDA antagonist for validation).

-

Stereotaxic frame and Hamilton syringe (10 µL).

Step-by-Step Methodology:

-

Preparation of Solutions: Prepare cis-2,4-PDC at concentrations to deliver 0.57–1.68 µmol per 5 µL injection volume. Adjust pH to 7.2–7.4 using 0.1 M NaOH.

-

Validation Control Pre-treatment (Crucial Step): 15 minutes prior to the main experiment, administer AP7 (0.33 mmol/kg, i.p.) to the positive control cohort. Causality: This step is mandatory to prove that any subsequent myoclonus or seizure protection induced by cis-2,4-PDC is specifically mediated via NMDA receptors 2.

-

Surgical Delivery: Briefly anesthetize the mouse using isoflurane. Secure in the stereotaxic frame. Inject 5 µL of the cis-2,4-PDC solution into the lateral ventricle (Coordinates: AP -0.4 mm, ML +1.0 mm, DV -2.5 mm from bregma) at a rate of 1 µL/min.

-

Observation & Audiogenic Challenge:

-

Observe the mice for spontaneous myoclonus or convulsions for 30 minutes post-injection.

-

Subject the mice to an acoustic stimulus (109 dB, 10–20 kHz) for 60 seconds.

-

-

Data Interpretation: Record the incidence of wild running, clonic seizures, and tonic extensions. A reduction in these phases compared to aCSF-treated controls indicates anticonvulsant activity, while spontaneous myoclonus prior to the sound challenge indicates partial agonist/proconvulsant activity.

Protocol B: In Vitro Synaptosomal [³H]D-Aspartate Uptake Assay

Before attributing in vivo effects solely to NMDA receptor modulation, one must empirically rule out EAAT inhibition at the utilized concentrations.

Materials:

-

Rat forebrain synaptosomes (P2 fraction).

-

[³H]D-Aspartate (Specific activity ~15 Ci/mmol).

-

Krebs-Ringer phosphate (KRP) buffer (Oxygenated).

-

cis-2,4-PDC and trans-2,4-PDC (as a positive control for inhibition).

Step-by-Step Methodology:

-

Tissue Preparation: Homogenize rat forebrain in 0.32 M sucrose. Centrifuge at 1,000 × g for 10 min. Centrifuge the supernatant at 20,000 × g for 20 min to isolate the P2 synaptosomal pellet. Resuspend in KRP buffer.

-

Pre-incubation: Aliquot 100 µg of synaptosomal protein into assay tubes. Add cis-2,4-PDC at varying concentrations (1 µM to 500 µM). Include a parallel set using trans-2,4-PDC (1.5 µM) as a positive control for transport blockade 1. Pre-incubate at 37°C for 5 minutes.

-

Radioligand Addition: Initiate the uptake by adding 50 nM [³H]D-Aspartate. Incubate for exactly 3 minutes at 37°C.

-

Termination: Stop the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a cell harvester. Wash filters three times with 4 mL of ice-cold KRP buffer.

-

Quantification: Transfer filters to scintillation vials, add 5 mL of liquid scintillation cocktail, and count the retained radioactivity.

-

Validation: Calculate the

. cis-2,4-PDC should yield a

References

-

Campiani, G., et al. (2003). "Neuronal High-Affinity Sodium-Dependent Glutamate Transporters (EAATs): Targets for the Development of Novel Therapeutics Against Neurodegenerative Diseases." Current Pharmaceutical Design. 1

-

Croucher, M. J., et al. (1988). "Anticonvulsant and proconvulsant properties of a series of structural isomers of piperidine dicarboxylic acid." PubMed / National Institutes of Health. 2

Sources

experimental protocols for synthesizing 2,4-cis-piperidine-2,4-dicarboxylic acid

Abstract

2,4-Piperidinedicarboxylic acid (2,4-PDC) is a critical structural motif in the development of NMDA receptor ligands and glutamate analogs. The stereochemical configuration of the 2,4-positions significantly influences binding affinity and selectivity. This guide details a robust, scalable protocol for the synthesis of 2,4-cis-piperidinedicarboxylic acid via the catalytic hydrogenation of pyridine-2,4-dicarboxylic acid (lutidinic acid). We provide a self-validating workflow that prioritizes thermodynamic control to maximize the yield of the desired cis-isomer, coupled with ion-exchange purification and rigorous NMR-based stereochemical assignment.

Introduction & Mechanistic Rationale

The Target Molecule

The piperidine-2,4-dicarboxylic acid scaffold contains two stereocenters, giving rise to cis (2R,4R / 2S,4S) and trans (2R,4S / 2S,4R) diastereomers. In the context of glutamatergic signaling, the spatial orientation of the distal carboxylic acid relative to the amine is a determinant of agonist/antagonist activity at NMDA receptors.

Stereochemical Strategy: Thermodynamic Control

The synthesis relies on the reduction of the aromatic pyridine ring. Understanding the conformational analysis of the piperidine ring is crucial for controlling stereoselectivity:

-

2,4-cis-Isomer: In the chair conformation, the 2- and 4-positions bear a 1,3-relationship. The cis-isomer allows both bulky carboxylic acid groups to adopt equatorial positions (diequatorial,

), which is the thermodynamically most stable conformation. -

2,4-trans-Isomer: This configuration forces one substituent to be axial (

), introducing 1,3-diaxial strain and raising the ground-state energy.

Strategic Insight: By utilizing hydrogenation conditions that allow for equilibration (or subsequent acid-catalyzed equilibration), the reaction is driven toward the thermodynamically stable cis-isomer.

Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the synthetic pathway, highlighting the reduction of the aromatic precursor and the critical stereochemical divergence.

Caption: Retrosynthetic workflow showing the conversion of lutidinic acid to the thermodynamically stable 2,4-cis-piperidine derivative.

Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[1][2][3] | Grade | Role |

| Pyridine-2,4-dicarboxylic acid | 499-80-9 | >98% | Starting Material |

| Platinum(IV) oxide ( | 1314-15-4 | Adams' Cat. | Catalyst |

| Glacial Acetic Acid | 64-19-7 | ACS Reagent | Solvent |

| Hydrochloric Acid (6N) | 7647-01-0 | Reagent | Workup/Eluent |

| Dowex 50W-X8 | 11119-67-8 | (H+ form) | Purification |

Step 1: Catalytic Hydrogenation

Objective: Reduce the pyridine ring while favoring the cis-diastereomer.

-

Preparation: In a high-pressure hydrogenation bottle (Parr flask), dissolve Pyridine-2,4-dicarboxylic acid (5.0 g, 29.9 mmol) in Glacial Acetic Acid (100 mL).

-

Note: Acetic acid protonates the pyridine nitrogen, facilitating hydrogenation and preventing catalyst poisoning.

-

-

Catalyst Addition: Carefully add

(Adams' Catalyst) (250 mg, 5 wt%).-

Safety:

can be pyrophoric in the presence of hydrogen. Add to the wet solution or under an inert blanket (Argon/Nitrogen).

-

-

Hydrogenation:

-

Connect the flask to a Parr shaker apparatus.

-

Purge the system with

(3x) followed by -

Pressurize to 50 psi (3.4 bar) with

. -

Shake at room temperature for 12–24 hours.

-

Monitoring: Reaction progress can be monitored by proton NMR (disappearance of aromatic signals in the 7.5–9.0 ppm region).

-

-

Workup:

-

Depressurize the system and purge with

. -

Filter the mixture through a pad of Celite to remove the catalyst.[4] Wash the pad with water (20 mL).

-

Safety: Keep the spent catalyst wet; dry platinum black is a fire hazard.

-

Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a viscous oil or semi-solid residue (Acetate salt of the product).

-

Step 2: Purification via Ion-Exchange Chromatography

Objective: Isolate the free amino acid (zwitterion) and remove trace metal/salts.

-

Resin Preparation: Prepare a column containing Dowex 50W-X8 (H+ form, ~50 g). Wash with distilled water until the eluent is neutral.

-

Loading: Dissolve the crude residue from Step 1 in a minimum amount of water (10–15 mL) and load it onto the column.

-

Washing: Elute with distilled water (3–4 column volumes) to remove acetic acid and non-basic impurities.

-

Elution: Elute the amino acid using 1M Pyridine (aqueous) or 2M

.-

Detection: Collect fractions and check for product using Ninhydrin stain (TLC) or by evaporating aliquots.

-

-

Isolation: Combine product-containing fractions and evaporate to dryness.

-

Crystallization: Dissolve the solid in a minimum amount of hot water. Add Ethanol dropwise until turbidity appears. Cool to 4°C overnight.

-

Result:2,4-cis-Piperidine-2,4-dicarboxylic acid crystallizes as a white solid.

-

Yield: Typical isolated yields range from 65–80%.

-

Quality Control & Characterization

Stereochemical Assignment (The "Trustworthiness" Pillar)

Distinguishing cis from trans is critical. We rely on

-

Conformation: cis-2,4-PDC adopts a chair conformation where H-2 and H-4 are both axial (assuming the carboxylates are equatorial).

-

Diagnostic Signal (H-2):

-

The proton at C2 (axial) couples with the protons at C3 (one axial, one equatorial).

- : Large coupling (~10–12 Hz).

- : Small coupling (~2–5 Hz).

-

Observation: H-2 appears as a doublet of doublets (dd) with one large coupling constant.

-

-

Diagnostic Signal (H-4):

-

Similarly, H-4 (axial) will show large diaxial coupling with H-3ax and H-5ax.

-

Data Summary Table:

| Parameter | cis-Isomer (Target) | trans-Isomer (Impurity) |

| Thermodynamics | Stable (diequatorial) | Metastable (axial-equatorial) |

| H-2 Signal | dd, | dd, |

| Melting Point | > 270°C (dec) | Often lower or distinct |

| Solubility | Less soluble in EtOH/Water | More soluble (remains in mother liquor) |

Troubleshooting

-

Low cis:trans ratio: If the crude NMR shows significant trans isomer (>20%), reflux the crude mixture in 6N HCl for 4 hours prior to ion exchange. This forces equilibration to the thermodynamic cis product.

-

Catalyst Poisoning: If hydrogenation stalls, ensure the pyridine precursor is highly pure (recrystallize from water if necessary) and that the acetic acid is fresh.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10365, 2,4-Pyridinedicarboxylic acid. Retrieved from [Link]

-

Amat, M., et al. An enantioselective synthetic route to cis-2,4-disubstituted and 2,4-bridged piperidines. J. Org. Chem. (2008). Retrieved from [Link]

-

University of Liverpool. Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

Sources

Application Note: Advanced NMR Spectroscopy Techniques for Piperidine Structure Determination

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction: The Criticality of Piperidine Conformation

The piperidine ring is one of the most ubiquitous pharmacophores in medicinal chemistry. Its three-dimensional conformation—specifically its preference for a chair geometry, the axial/equatorial orientation of its substituents, and the dynamics of nitrogen inversion—directly dictates its receptor binding affinity and pharmacokinetic profile.

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating these structural dynamics in solution. Unlike X-ray crystallography, which provides a static snapshot of the solid state, NMR captures the thermodynamic reality of the molecule in a solvated environment (1)[1]. This guide provides a comprehensive, self-validating methodology for determining the precise structure and conformational equilibrium of piperidine derivatives using 1D, 2D, and Variable Temperature (VT) NMR techniques.

Theoretical Grounding: The Causality of NMR Parameters

To move beyond mere pattern recognition, an application scientist must understand the physical causality behind the observed NMR signals in saturated heterocycles.

Vicinal Coupling Constants ( ) and the Karplus Relationship

The magnitude of three-bond proton-proton coupling (

-

Axial-Axial (

): Protons in adjacent axial positions are anti-periplanar (dihedral angle -

Axial-Equatorial / Equatorial-Equatorial (

,

Chemical Shift Anisotropy

Equatorial protons on the piperidine ring typically resonate downfield (higher ppm) relative to their geminal axial counterparts. This is caused by the magnetic anisotropy of the adjacent C–C single bonds, which creates a deshielding cone that encompasses the equatorial positions.

Electrostatic and Dynamic Effects

Protonation of the piperidine nitrogen fundamentally alters the conformational landscape. Electrostatic interactions between polar ring substituents and the newly formed piperidinium center can reverse conformational preferences, often stabilizing the axial form to minimize dipole repulsion (3)[3]. Furthermore, at room temperature, rapid nitrogen inversion and ring-flipping average the NMR signals. Variable Temperature (VT) NMR is required to freeze these dynamics and calculate the energy barrier of rotation ().

Quantitative Data Summary

| NMR Parameter | Structural Implication | Typical Range / Value | Physical Causality |

| Anti-periplanar geometry | 10 – 13 Hz | Dihedral angle | |

| Gauche geometry | 2 – 5 Hz | Dihedral angle | |

| Proton orientation | Magnetic anisotropy of C-C bonds deshields equatorial protons. | ||

| NOE Cross-peaks | Spatial proximity | < 5 Å distance | Dipolar relaxation through space confirms relative stereochemistry. |

| Coalescence Temp ( | Energy barrier ( | Variable (Often < 298 K) | Slowing of conformational exchange on the NMR timescale. |

Logical Workflow for Structural Elucidation

Caption: Systematic NMR workflow for piperidine structural and conformational elucidation.

Step-by-Step Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every structural hypothesis generated in one step must be orthogonally confirmed by the subsequent step.

Step 1: Rational Sample Preparation & Solvent Selection

Aliphatic piperidine ring protons often suffer from severe spectral overlap in standard solvents.

-

Standard Preparation: Dissolve 5–10 mg of the piperidine derivative in 600 µL of CDCl

. -

Troubleshooting Overlap: If the

H spectrum exhibits complex, overlapping multiplets in the 1.0–2.5 ppm range, prepare a secondary sample in Benzene-

Step 2: 1D H and C Acquisition

-

Acquire a standard 1D

H spectrum (e.g., 16–32 scans, 298 K). -

Identify the highly deshielded

-protons (adjacent to the nitrogen atom) and extract their -

Self-Validation Check: If a multiplet exhibits a

-value > 10 Hz, hypothesize an axial orientation. This hypothesis must be carried forward and tested in Step 4.

Step 3: 2D NMR Backbone Assignment

-

H-

-

H-

-

H-

-

Causality: HMBC is critical for placing substituents on the ring. For example, an HMBC correlation from an N-alkyl methyl group to the

and

-

Step 4: Stereochemical Elucidation via NOESY/ROESY

-

Acquire a 2D NOESY spectrum (mixing time typically 300–500 ms for small molecules).

-

Map the through-space dipolar couplings.

-

Self-Validation Check: Cross-reference NOE data with the

-couplings from Step 2. If

Step 5: Thermodynamic Analysis via Variable Temperature (VT) NMR

If the room-temperature spectra show broadened peaks (indicating intermediate exchange rates between conformers):

-

Prepare the sample in a solvent with a wide liquid range (e.g., Toluene-

or CD -

Gradually decrease the temperature in 10 K increments, acquiring a

H spectrum at each step. -

Causality: Cooling lowers the available thermal energy below the activation barrier (

) for nitrogen inversion and ring flipping. This "freezes" the molecule on the NMR timescale, resolving the broad time-averaged peaks into distinct, sharp signals representing the individual axial and equatorial conformers ().

References

Sources

Troubleshooting & Optimization

Technical Support Center: 2,4-cis-Piperidine-2,4-Dicarboxylic Acid

Advanced Troubleshooting and Protocol Guide for Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating the conformationally constrained glutamic acid analogue, 2,4-cis-piperidine-2,4-dicarboxylic acid. Because this molecule exists as a highly polar zwitterion, standard organic purification workflows often fail. This guide provides field-proven, self-validating methodologies to ensure high-yield desalting and precise diastereomeric resolution.

Mechanistic Purification Workflow

Purification workflow for 2,4-cis-piperidine-2,4-dicarboxylic acid.

Troubleshooting Guides & FAQs

Q1: My post-hydrolysis crude contains high amounts of inorganic salts, and standard solvent extraction is failing. How do I desalt the product? A1: The causal mechanism for extraction failure is the molecule's dual carboxylate and secondary amine moieties. Piperidine-2,4-dicarboxylic acid is a highly polar zwitterion that maintains a charged state across almost all pH ranges, preventing it from partitioning into organic solvents . Solution: Utilize strongly acidic cation-exchange chromatography (e.g., Dowex 50WX8). By loading the crude mixture at pH < 2.0, the amine is fully protonated (net charge +1), allowing it to bind to the sulfonic acid resin. Inorganic anions and neutral impurities wash through with water. Elution is achieved using aqueous ammonia, which deprotonates the amine and releases the product.

Q2: I am recovering a mixture of cis and trans isomers. How can I selectively isolate the 2,4-cis isomer? A2: The cis and trans isomers exhibit distinct solubility profiles dictated by their 3D lattice packing energies. The cis isomer (where the 2-carboxylate and 4-carboxylate occupy the same face of the piperidine ring) forms stronger intermolecular hydrogen-bonding networks in protic solvents . Solution: Fractional crystallization from a water/ethanol mixture is the standard self-validating protocol. Adjust the aqueous solution to the isoelectric point (pI ≈ 3.2, analogous to glutamic acid) to maximize zwitterion precipitation. The cis isomer will selectively crystallize upon the controlled addition of ethanol.

Q3: My yield drops significantly during the concentration of the ammonia eluate. What is happening? A3: Prolonged heating of piperidine dicarboxylic acids in basic aqueous solutions (such as the NH₄OH eluate) induces partial epimerization at the C2 position via enolization of the carboxylate, converting your cis product into the trans isomer. Solution: Evaporate the ammonia eluate under reduced pressure at temperatures strictly below 40°C. Once the excess ammonia is removed, immediately adjust the pH to the isoelectric point.

Step-by-Step Methodologies

Protocol A: Cation-Exchange Desalting

This protocol isolates the zwitterionic amino acid from inorganic salts generated during ester/amide hydrolysis.

-

Resin Preparation: Swell 50 g of Dowex 50WX8 (100-200 mesh, H⁺ form) in deionized water. Pack into a glass column and wash with 3 column volumes (CV) of 1 M HCl, followed by water until the effluent is pH neutral.

-

Loading: Dissolve the crude hydrolyzate in 0.1 M HCl, ensuring the pH is between 1.5 and 2.0. Load onto the column at a flow rate of 2 mL/min.

-

Self-Validation Check: Spot the flow-through on a silica TLC plate and stain with ninhydrin. A lack of purple spots confirms all zwitterionic product is successfully bound to the resin.

-

-

Washing: Wash the column with 4 CV of deionized water to elute inorganic salts and non-basic organics.

-

Elution: Elute the bound amino acid using 1 M NH₄OH. Collect 20 mL fractions.

-

Concentration: Pool all ninhydrin-positive fractions and concentrate in vacuo (Water bath < 40°C) to remove excess ammonia until a thick syrup is obtained.

Protocol B: Isoelectric Crystallization & Isomer Resolution

This protocol separates the target cis-isomer from the trans-isomer by exploiting differential lattice energies.

-

pH Adjustment: To the concentrated aqueous syrup from Protocol A, carefully add 1 M HCl dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.2 (the theoretical isoelectric point).

-

Solvent Anti-Solvent Addition: Heat the solution gently to 60°C. Slowly add absolute ethanol dropwise with vigorous stirring until slight, persistent turbidity is observed (typically a 1:1 H₂O:EtOH ratio).

-

Crystallization: Allow the solution to cool to room temperature undisturbed over 4 hours, then transfer to a 4°C refrigerator for 12 hours to drive the precipitation of the cis isomer.

-

Isolation: Isolate the white crystalline solid via vacuum filtration. Wash the filter cake with ice-cold ethanol (2 x 10 mL) to remove any adhering trans isomer.

-

Validation: Dry the crystals under high vacuum.

-

Self-Validation Check: Confirm cis stereochemistry via ¹H NMR (in D₂O). The cis isomer is definitively identified by the specific coupling constants of the axial/equatorial protons at the C3 position (look for the large axial-axial coupling of ~11–13 Hz), which distinguishes it from the trans isomer.

-

Quantitative Data Comparison

The following table summarizes the expected performance metrics of various purification phases for piperidine-2,4-dicarboxylic acid:

| Purification Phase | Target Impurity Removed | Typical Yield Recovery (%) | Diastereomeric Ratio (cis:trans) | Scalability |

| Direct Organic Extraction | None (Method Fails) | < 10% | Unchanged | Poor |

| Dowex 50WX8 Cation-Exchange | Inorganic Salts, Neutrals | 85 – 95% | Unchanged | Excellent |

| Isoelectric Crystallization | Soluble Organics | 70 – 80% | ~ 3:1 | Good |

| Fractional Recrystallization | trans-isomer | 50 – 60% | > 99:1 | Moderate |

References

1.[1] Etayo, P., Badorrey, R., Díaz-de-Villegas, M. D., & Gálvez, J. A. (2008). "Asymmetric Homologation of Ketones. A New Entry to Orthogonally Protected (2R,4R)-Piperidine-2,4-dicarboxylic Acid." The Journal of Organic Chemistry, 73(21), 8594-8597. URL:[Link] 2.[2] Etayo, P., Badorrey, R., Díaz-de-Villegas, M. D., & Gálvez, J. A. (2007). "Efficient stereoselective synthesis of enantiopure cis- and trans-1,2,4-trisubstituted piperidines." Tetrahedron: Asymmetry, 18(20), 2465-2472. URL:[Link]

Sources

Technical Support Center: Optimization of cis-Piperidine-2,4-dicarboxylic Acid Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Yield & Stereocontrol Strategies for 2,4-PDA

Executive Summary & Mechanistic Insight[1]

The synthesis of 2,4-cis-piperidine-2,4-dicarboxylic acid (2,4-PDA) is a critical workflow in the development of selective NMDA receptor ligands. The primary challenge lies in the stereoselective reduction of the pyridine ring.

The "Gold Standard" route involves the catalytic hydrogenation of pyridine-2,4-dicarboxylic acid (Lutidinic acid). However, users frequently encounter two failure modes:

-

Stereochemical Drift: Formation of the thermodynamically stable trans-isomer or a racemic mixture rather than the desired cis-isomer (which mimics the L-glutamate folding).

-

Isolation Loss: Inability to recover the zwitterionic product from aqueous media or ion-exchange resins.

This guide moves beyond basic recipes to address the chemoselectivity and thermodynamics governing these issues.

Core Protocol: Catalytic Hydrogenation

This protocol is optimized for high cis-selectivity (>80%) and yield (>90%).

The "Adams" Optimization

Rationale: Platinum oxide (PtO₂) in acidic media creates a heterogeneous surface environment that favors the cis-addition of hydrogen across the pyridine face due to the "anchoring" effect of the protonated nitrogen.

Reagents:

-

Substrate: Pyridine-2,4-dicarboxylic acid (Lutidinic Acid)

-

Catalyst: PtO₂ (Adams' Catalyst) - 5-10 wt% loading

-

Solvent: Glacial Acetic Acid (AcOH) or Water/HCl

-

Pressure: 40–60 psi H₂

Workflow Visualization:

Figure 1: Optimized hydrogenation workflow for cis-selectivity.

Troubleshooting Guide (Q&A Format)

Module A: Reaction Engineering (Yield & Selectivity)

Q1: I am getting a 50:50 mixture of cis and trans isomers. How do I shift the equilibrium?

-

Diagnosis: Your catalyst surface interaction is too weak, or the solvent pH is too high.

-

The Fix: Switch to Glacial Acetic Acid as your solvent.

-

Mechanism:[1] In neutral solvents (MeOH/H₂O), the pyridine binds loosely to the catalyst. In AcOH, the pyridinium cation forms. The adsorption of the planar pyridinium ring onto the catalyst surface generally favors all-syn addition of hydrogen from the catalyst surface, leading to the cis product.

-

Alternative: If using Rh/C, ensure the pressure is higher (50+ psi). Low pressure often allows for desorption/readsorption events that lead to isomerization.

-

Q2: My reaction stalls at 60% conversion after 24 hours.

-

Diagnosis: Catalyst poisoning by the amine product.

-

The Fix: Add 1 equivalent of HCl or ensure the reaction is in concentrated AcOH.

-

Mechanism:[1] As the reaction proceeds, the generated secondary amine (piperidine) is more basic than the starting pyridine. This free amine can bind strongly to the metal active sites, poisoning the catalyst. Protonating the amine (forming the ammonium salt) prevents this strong coordination and keeps the turnover frequency (TOF) high.

-

Q3: Can I use Pd/C instead of PtO₂?

-

Diagnosis: Cost-saving attempt.

-

The Fix: Avoid Pd/C for this specific transformation if stereochemistry is paramount.

-

Data: Pd/C is excellent for debenzylation but often leads to lower stereoselectivity in pyridine reductions compared to PtO₂ or Rh/C. Rhodium on Carbon (Rh/C) is the best alternative to Platinum if cost is a major driver, often preserving cis-selectivity.

-

Module B: Isolation & Purification[3]

Q4: The hydrogenation worked, but I lost all my product during workup. Where is it?

-

Diagnosis: The product is a zwitterionic amino acid and is likely stuck in the aqueous phase or on the filter cake.

-

The Fix: Do not perform a standard organic extraction (DCM/EtOAc).

-

Protocol: Filter off the catalyst. Evaporate the acetic acid/water to dryness. The residue is your salt.

-

Purification: Dissolve the residue in water and apply to a Dowex 50W (H+ form) column. Wash with water (removes non-basic impurities), then elute the amino acid with 1M NH₄OH .

-

Q5: How do I separate the cis from the trans isomer if I have a mixture?

-

Diagnosis: Inseparable diastereomers.[2]

-

The Fix: Fractional Crystallization of the HCl salt.

-

Protocol: Convert the crude amino acid mixture to the hydrochloride salt (treat with conc. HCl, then evaporate). Recrystallize from Ethanol/Water . The cis-isomer hydrochloride is typically less soluble and crystallizes out first.[3]

-

Verification: Use 1H NMR.[4][2] The C2 and C4 protons will show different coupling constants (

values) for cis (axial-axial couplings often visible if conformation locks) vs trans.

-

Diagnostic Logic Tree

Use this flow to determine the root cause of your synthesis failure.

Figure 2: Decision matrix for synthesis optimization.

Comparative Data: Catalyst Performance

| Catalyst | Solvent | Pressure (psi) | Yield (%) | cis:trans Ratio | Notes |

| PtO₂ (Adams) | AcOH | 50 | 92% | 85:15 | Recommended Route. Fast kinetics. |

| Rh/C (5%) | H₂O | 50 | 88% | 70:30 | Good alternative, easier handling than PtO₂. |

| Pd/C (10%) | MeOH | 40 | 65% | 40:60 | Poor stereocontrol; often leads to partial reduction. |

| Ru/C | H₂O | 1000 | 90% | 60:40 | Requires high pressure; not bench-friendly. |

References

-

Ornstein, P. L., et al. (1989). "Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists."[5][6][7] Journal of Medicinal Chemistry.

- Context: Establishes the foundational hydrogenation methods for piperidine-2-carboxylic acid derivatives using PtO₂/AcOH to achieve cis-selectivity.

- Freifelder, M. (1963). "Practical Catalytic Hydrogenation: Techniques and Applications." Wiley-Interscience.

-

Skiles, J. W., et al. (1996).[8] "Asymmetric synthesis of cis-(-)-(2R,4S)-4-(phosphonomethyl)-2-piperidinecarboxylic acid, a potent NMDA receptor antagonist."[8] Bioorganic & Medicinal Chemistry Letters.

- Context: Provides detailed experimental procedures for the isolation and crystalliz

-

Dutta, A. K., et al. (2001).[1] "Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter." Bioorganic & Medicinal Chemistry Letters.

-

Context: While focusing on the 2,5-isomer, this paper details the chromatographic and NMR techniques required to distinguish and separate cis/trans piperidine dicarboxylates.[4]

-

Sources

- 1. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 4. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers | MDPI [mdpi.com]

- 5. 4-(Phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids: synthesis, activity at N-methyl-D-aspartic acid receptors, and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

addressing stability issues of piperidine compounds in solution

Welcome to the Technical Support Center. As a Senior Application Scientist with over a decade of experience in preformulation and analytical chemistry, I have seen countless promising drug candidates fail during early-stage development simply due to unrecognized solution-state instability.

Piperidine is a ubiquitous pharmacophore in drug development, but its chemical nature—specifically the electron-rich nitrogen and its susceptibility to ring-opening—makes it a liability if not handled correctly. This guide is designed to move beyond basic troubleshooting. Here, we will dissect the causality behind piperidine degradation and provide you with self-validating protocols to ensure your experimental data is built on a foundation of absolute chemical integrity.

Mechanistic Overview: How Piperidine Fails in Solution

Before we can troubleshoot, we must understand the chemical logic of the failure. The piperidine ring is primarily vulnerable to three environmental stressors: oxidation, pH extremes, and photolysis.

Fig 1: Logical relationship of piperidine degradation pathways under environmental stress.

Troubleshooting Guide & FAQs

Q: Why does my piperidine stock solution develop a yellowish tint and show early-eluting HPLC peaks over time? A: This is a classic hallmark of oxidative degradation. As a secondary or tertiary amine, the nitrogen atom in the piperidine ring is highly susceptible to electrophilic attack by 1[1]. The lone pair on the nitrogen readily oxidizes to form an N-oxide (the early-eluting peak, due to increased polarity). If left unchecked, trace metal ions in your buffer can catalyze further oxidation, leading to C-N ring cleavage and the formation of reactive aldehydes or ketones[1]. Causality & Fix: Oxygen acts as the electron acceptor. Degas your aqueous buffers by sparging with Argon or Nitrogen for 15 minutes prior to use. Store stock solutions in amber vials with a headspace purged of oxygen. If your assay permits, adding a chelator (e.g., 1 mM EDTA) will sequester trace metals that act as oxidative catalysts.

Q: I am working with a functionalized piperidine (e.g., piperine or piperlongumine). Why am I losing compound mass at low pH? A: When piperidine is conjugated via an amide bond, the stability profile shifts dramatically. At highly acidic pH (e.g., pH 2), the amide bond undergoes acid-catalyzed hydrolysis. The protonation of the carbonyl oxygen makes the carbonyl carbon highly electrophilic, allowing water to attack and cleave the molecule into its constituent acid (e.g., 2) and free piperidine[2]. Similarly, compounds like piperlongumine exhibit significant instability at pH ≤ 3 and pH ≥ 7, with3[3]. Causality & Fix: Formulate your solutions in a buffered system (like citrate or acetate) strictly maintained at the compound's optimal pH (often slightly acidic, pH 4-5) to prevent nucleophilic attack by water.

Q: Are there biological degradation pathways I should worry about if my solution is contaminated? A: Absolutely. Environmental microbes, particularly strains of Pseudomonas and Mycobacterium, possess specific catabolic pathways for piperidine degradation[4],[5]. The mechanism typically involves5, leading to the formation of intermediary amino acids which are subsequently deaminated and oxidized into diacids such as glutaric acid[5]. Always sterile-filter (0.22 µm) aqueous stock solutions and store them at 2-8 °C.

Quantitative Stability Data

To guide your formulation strategies, below is a synthesized table of quantitative degradation data for piperidine and its derivatives under various stress conditions.

| Compound Class | Stress Condition | Primary Degradation Mechanism | Observed Retention / Half-life |

| Unsubstituted Piperidines | 3% H₂O₂, 25°C | N-Oxidation & Ring Cleavage | Rapid degradation (< 24h)[1] |

| Piperine (Amide-linked) | pH 2.0, 37°C | Acid Hydrolysis (to Piperic Acid) | ~68% retention after stress[2] |

| Piperlongumine | pH ≥ 7.0, 56°C | Base-Catalyzed Hydrolysis | High instability (rapid loss)[3] |

| Piperlongumine | pH 4.0, 56°C | Minimal Hydrolysis | Maximum stability observed[3] |

Self-Validating Experimental Protocol: Forced Degradation

A common pitfall in stability testing is generating artifactual data—where the analytical method itself causes the degradation. To ensure trustworthiness, you must use a self-validating workflow that isolates degradation to the incubation phase and proves mass balance.

Fig 2: Step-by-step experimental workflow for self-validating forced degradation studies.

Step-by-Step Methodology:

-

Stock Preparation: Prepare a 1 mg/mL stock of your piperidine compound in an inert, LC-MS grade solvent (e.g., Acetonitrile). Causality: Starting with a high-purity organic stock prevents premature aqueous hydrolysis before the stress test begins.

-

Stress Aliquoting: Divide into four 1 mL aliquots:

-

Control: 1 mL stock + 1 mL LC-MS water.

-

Acid Stress: 1 mL stock + 1 mL 0.1 M HCl.

-

Base Stress: 1 mL stock + 1 mL 0.1 M NaOH.

-

Oxidative Stress: 1 mL stock + 1 mL 3% H₂O₂.

-

-

Incubation: Incubate all samples at 60°C for 24 hours in tightly sealed, light-protected amber vials.

-

Quenching (The Self-Validation Step): Before injection, neutralize the acid/base samples to pH ~7 using equimolar NaOH or HCl. Causality: Injecting extreme pH solutions into an HPLC can degrade the silica column matrix, creating artifactual peaks that scientists misinterpret as compound degradation. Quenching guarantees that any observed degradation occurred in the vial, not on the column.

-

Mass-Balance Analysis: Run the samples via LC-MS. Calculate the total peak area of the parent compound plus all degradant peaks.

-

Validation Check: If the total area is < 95% of the Control area, you have lost mass to volatile degradants (e.g., free piperidine evaporating) or insoluble polymers. This validates whether your analytical method is actually capturing the full degradation profile.

-

References

-

A novel piperidine degradation mechanism in a newly isolated piperidine degrader Pseudomonas sp. strain KU43P - PubMed. nih.gov.4

-

Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium. asm.org. 5

-

Technical Support Center: Prevention of Oxidation in Piperidine Compounds. benchchem.com. 1

-

Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC. nih.gov. 2

-

Preformulation Studies on Piperlongumine - PMC. nih.gov. 3

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preformulation Studies on Piperlongumine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel piperidine degradation mechanism in a newly isolated piperidine degrader Pseudomonas sp. strain KU43P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

Technical Support Center: Resolution of Piperidine-2,4-dicarboxylic Acid Isomer Mixtures

Welcome to the technical support center for the resolution of cis/trans isomer mixtures of piperidine-2,4-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the separation of these stereoisomers. As a molecule with two stereogenic centers, piperidine-2,4-dicarboxylic acid can exist as four stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S)[1]. The precise control of stereochemistry is often critical in pharmaceutical development, making efficient and reliable isomer resolution paramount.

This resource is structured to provide not just procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experimental work.

Section 1: Fractional Crystallization

Fractional crystallization is a classical yet powerful technique for separating diastereomers based on their differential solubility in a given solvent system. The success of this method hinges on finding the right conditions that allow for the selective crystallization of one isomer, leaving the other enriched in the mother liquor.

Troubleshooting Guide & FAQs: Fractional Crystallization

Q1: My fractional crystallization is not yielding pure isomers. What are the critical parameters to optimize?

A1: Achieving high diastereomeric excess (d.e.) through fractional crystallization is a multi-parameter optimization process. The key factors to consider are:

-

Solvent System: The choice of solvent is the most critical parameter. A good solvent system will maximize the solubility difference between the cis and trans isomers. Often, a mixture of solvents is required to achieve the desired polarity and solvating power.

-

Expert Insight: Start with a solvent in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature or below. This allows for a good recovery of the less soluble isomer upon cooling. For dicarboxylic acids, polar protic solvents like water, ethanol, or methanol, or mixtures thereof, are good starting points.

-

-

Cooling Rate: A slow and controlled cooling rate is crucial for selective crystallization. Rapid cooling can lead to the co-precipitation of both isomers, resulting in poor separation.

-

Protocol: Aim for a cooling rate of 5-10 °C per hour. For particularly challenging separations, a stepwise cooling profile with holding times at intermediate temperatures can be beneficial.

-

-

Seeding: Introducing a small crystal of the desired pure isomer (a seed crystal) into the supersaturated solution can promote the crystallization of that specific isomer.

-

Trustworthiness: Ensure the seed crystal is of high purity to avoid nucleating the undesired isomer.

-

-

Number of Recrystallizations: It is often necessary to perform multiple recrystallization steps to achieve the desired level of purity[2]. Monitor the purity of the crystalline material and the mother liquor after each step using a suitable analytical technique (e.g., NMR, HPLC).

Q2: How can I choose an appropriate solvent system for my piperidine-2,4-dicarboxylic acid mixture?

A2: A systematic approach to solvent screening is recommended.

-

Solubility Testing: Test the solubility of the isomeric mixture in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, and toluene) at both room temperature and their boiling points.

-

Binary Mixtures: If a single solvent does not provide adequate separation, explore binary solvent systems. A common strategy is to use a "solvent" in which the compound is soluble and an "anti-solvent" in which it is poorly soluble. The controlled addition of the anti-solvent to a solution of the isomers can induce selective precipitation.

-

Co-crystal Formers: For compounds that are difficult to crystallize directly, the formation of co-crystals with a suitable co-former, such as another dicarboxylic acid, can sometimes facilitate separation[3].

Table 1: Example Solvent Screening Data (Hypothetical)

| Solvent System | Solubility at 25°C (mg/mL) | Solubility at 78°C (mg/mL) | Observations |

| Ethanol | 5 | 50 | Good differential solubility. |

| Water | 10 | 80 | High solubility, may require larger volumes. |

| Ethyl Acetate | <1 | 10 | Low solubility, might be useful as an anti-solvent. |

| Ethanol/Water (9:1) | 8 | 65 | Potential for fine-tuning solubility. |

Experimental Workflow: Fractional Crystallization

Caption: Fractional Crystallization Workflow.

Section 2: Chromatographic Separation

Chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is a highly effective method for the analytical and preparative separation of diastereomers and enantiomers[4][5].

Troubleshooting Guide & FAQs: Chromatographic Separation

Q1: I am observing poor resolution between the cis and trans isomer peaks on my chiral HPLC column. What should I try?

A1: Poor resolution in chiral HPLC can be addressed by systematically optimizing several parameters:

-

Chiral Stationary Phase (CSP) Selection: The choice of CSP is paramount. Different CSPs (e.g., polysaccharide-based, Pirkle-type) exhibit different selectivities for various classes of compounds[4]. If one CSP is not effective, it is advisable to screen others. For dicarboxylic acids, columns with phases capable of hydrogen bonding and ionic interactions are often successful.

-

Mobile Phase Composition:

-

Solvent Strength: Adjusting the ratio of the strong solvent (e.g., isopropanol, ethanol) to the weak solvent (e.g., hexane, heptane) in normal-phase chromatography, or acetonitrile/methanol to water/buffer in reversed-phase chromatography, can significantly impact retention and resolution.

-

Additives: For acidic compounds like piperidine-2,4-dicarboxylic acid, the addition of a small amount of an acid (e.g., trifluoroacetic acid, acetic acid) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid groups.

-

-

Temperature: Column temperature affects the thermodynamics of the chiral recognition process. Both increasing and decreasing the temperature can improve resolution, so it is an important parameter to screen.

-

Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

Q2: My peaks are tailing. How can I improve the peak shape?

A2: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.

-

Mobile Phase Additives: As mentioned above, adding an acid to the mobile phase can suppress silanol interactions and reduce tailing for acidic compounds. For basic compounds, adding a small amount of a base (e.g., diethylamine, triethylamine) can be effective.

-

Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

-

Column Contamination: If the column has been used for other applications, it may be contaminated. Flushing the column with a strong solvent may help.

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives).

-

Initial Mobile Phase: For normal phase, begin with a mobile phase of 90:10 hexane:isopropanol with 0.1% trifluoroacetic acid. For reversed-phase, start with 70:30 water (with 0.1% formic acid):acetonitrile.

-

Gradient vs. Isocratic Elution: Start with a broad gradient to determine the approximate retention times of the isomers. Then, switch to an isocratic method or a shallow gradient around the elution point to optimize the separation.

-

Parameter Optimization: Systematically vary the mobile phase composition, flow rate, and temperature to achieve baseline resolution (Rs > 1.5).

Caption: Enzymatic Resolution Workflow.

Section 4: Stereoselective Synthesis and Epimerization

An alternative to resolving a mixture of isomers is to synthesize the desired isomer selectively from the outset or to convert an undesired isomer into the desired one.

FAQs: Stereoselective Synthesis and Epimerization

Q1: Is it possible to synthesize a specific stereoisomer of piperidine-2,4-dicarboxylic acid directly?

A1: Yes, several strategies for the stereoselective synthesis of substituted piperidines have been developed. These methods often employ chiral auxiliaries, chiral catalysts, or start from a chiral pool material to control the stereochemistry during the ring formation or functionalization steps.[6][7] For example, base-controlled diastereodivergent synthesis has been reported for producing specific stereoisomers of 2,4-substituted piperidines.[1]

Q2: I have an excess of the undesired trans isomer. Can I convert it to the cis isomer?

A2: In some cases, it is possible to convert one diastereomer to another through a process called epimerization. This is typically achieved by treating the undesired isomer with a base to deprotonate the acidic proton at one of the stereocenters, allowing it to equilibrate to the thermodynamically more stable isomer.[8][9] The success of this approach depends on the relative stability of the cis and trans isomers and the feasibility of selectively deprotonating at the desired position.

References

-

Enzymatic Resolution of cis‐Dimethyl‐1‐acetylpiperidine‐2,3‐dicarboxylate for the Preparation of a Moxifloxacin Building Block. Request PDF - ResearchGate. Available at: [Link]

-

Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. PubMed. Available at: [Link]

-

Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Request PDF - ResearchGate. Available at: [Link]

-

Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. ResearchGate. Available at: [Link]

-

Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PMC - NIH. Available at: [Link]

-

Synthesis and Chromatographic Separation of the Stereoisomers of Furnidipine. SciSpace. Available at: [Link]

-

Comparative study on separation of diastereomers by HPLC. R Discovery. Available at: [Link]

-

Synthesis of piperdine. Sciencemadness Discussion Board. Available at: [Link]

-

Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. ResearchGate. Available at: [Link]

-

Stereoselective Synthesis of Piperidines. ResearchGate. Available at: [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Available at: [Link]

- Process for converting a cis-trans mixture of substituted benzylidene amines into the pure cis isomer. Google Patents.

-

Diastereoselective Synthesis of 2,4,6-Trisubstituted Piperidines via aza-Prins Cyclization. The Aquila Digital Community. Available at: [Link]

-

Gas-chromatographic separation of stereoisomers of dipeptides. Wiley Online Library. Available at: [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. Available at: [Link]

-